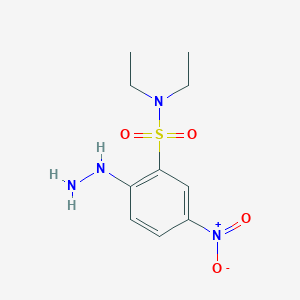

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-hydrazinyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)10-7-8(14(15)16)5-6-9(10)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHIXDRMKLSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative.

Diethylation: The final step involves the diethylation of the hydrazinyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the use of hydrazine and diethylamine for hydrazinylation and diethylation, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-hydrazinyl-5-aminobenzene-1-sulfonamide .

Scientific Research Applications

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Sulfonamide-Hydrazine Derivatives

The following compounds share core features with the target molecule, such as sulfonamide linkages, hydrazine/hydrazone moieties, or aromatic nitro groups.

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Key Structural and Functional Differences

Substituent Effects: The nitro group in the target compound distinguishes it from analogues like 4-hydrazinyl-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide (), which lacks electron-withdrawing groups. Diethyl sulfonamide substitution (target) vs. heteroaromatic substitutions (e.g., pyrimidine in , tetrazole in ): Diethyl groups may improve lipid solubility, whereas heterocycles enhance binding to biological targets .

Synthetic Routes :

- The target compound’s synthesis is unreported, but analogous hydrazinyl sulfonamides (e.g., ) are synthesized via condensation of hydrazides with aldehydes/ketones. For example, indole-based derivatives () are prepared by refluxing hydrazides with heteroaromatic aldehydes .

Biological Relevance :

- While the target lacks activity data, sulfonamide-hydrazone hybrids (e.g., ) show antimicrobial, anticancer, or anti-inflammatory properties. The absence of a heterocyclic scaffold in the target may limit its bioactivity compared to indole- or pyrazole-containing analogues .

Biological Activity

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a nitro group and a sulfonamide moiety, which are crucial for its biological activity. The presence of the hydrazine group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Nitro-containing compounds often exhibit activity against various microorganisms through mechanisms such as:

- DNA Interaction : Reduced nitro species can bind covalently to DNA, causing nuclear damage and cell death.

- Examples : Similar nitro compounds like metronidazole have demonstrated effectiveness against anaerobic bacteria and protozoa, suggesting potential parallels in activity for this compound .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The mechanism involves:

- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells.

- Case Studies : Studies have documented significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells .

Data Table: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | DNA binding via reduced nitro intermediates | |

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections . -

Anticancer Properties :

In vitro studies demonstrated that this compound exhibited significant growth inhibition in MCF-7 and HT-29 cell lines. The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as a novel anticancer drug .

Comparative Analysis

Compared to similar compounds like N,N-diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide, this compound shows unique reactivity profiles due to its specific functional group arrangement. This uniqueness may confer distinct biological activities, making it a valuable candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide?

- Methodology : Multi-step synthesis involving nucleophilic substitution and nitro-group functionalization under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Purification via column chromatography or recrystallization. Structural confirmation requires ¹H/¹³C NMR (to verify hydrazinyl and sulfonamide moieties) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV detection at λ ~260–300 nm (nitroaromatic absorption) .

Q. How can researchers ensure analytical reproducibility for this compound?

- Methodology : Standardize protocols using HPLC with a C18 column (acetonitrile/water gradient) and Fourier-Transform Infrared Spectroscopy (FTIR) to track nitro (-NO₂) and sulfonamide (-SO₂N) functional groups. Cross-validate results with X-ray crystallography (if single crystals are obtainable) using SHELX programs for structure refinement .

Q. What biological screening approaches are suitable for assessing its bioactivity?

- Methodology : Use in vitro assays targeting enzymes or receptors with known sulfonamide interactions (e.g., carbonic anhydrase, endothelin receptors). Employ surface plasmon resonance (SPR) for binding affinity measurements. For cytotoxicity, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize its pharmacological profile?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and predict reactive sites. Use molecular docking (AutoDock Vina) with protein targets (e.g., ETA receptors) to analyze binding modes. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Methodology : Design a congener library with systematic substitutions (e.g., varying nitro positioning, hydrazinyl substituents). Compare bioactivity data using multivariate regression analysis to isolate critical functional groups. Cross-reference crystallographic data (if available) to confirm steric/electronic effects .

Q. How can conflicting crystallographic data be reconciled?

- Methodology : Reprocess raw diffraction data using SHELXL for anisotropic refinement, focusing on sulfonamide torsion angles. Validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking). If twinning is suspected, apply the TwinRotMat algorithm in SHELX .

Q. What experimental approaches improve synthetic yield and scalability?

- Methodology : Optimize nitro-group introduction via microwave-assisted synthesis (shorter reaction times, higher purity). Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for nitro reduction). Monitor intermediates in real-time using in-situ FTIR or Raman spectroscopy .

Data Analysis and Validation

Q. How should researchers address discrepancies in biological vs. computational activity predictions?

- Methodology : Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states). Validate with isothermal titration calorimetry (ITC) for binding thermodynamics. Perform dose-response assays to confirm computational IC₅₀ values .

Q. What techniques confirm the stability of the hydrazinyl group under physiological conditions?

- Methodology : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with LC-MS monitoring for degradation products. Use ²H/¹⁵N isotopic labeling to track hydrazine dissociation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.